Chicago Sky Blue 6B
Description
Historical Trajectory and Significance in Dye Chemistry.ontosight.aiworlddyevariety.comwikipedia.org
Chicago Sky Blue 6B, also known by other names such as Direct Blue 1 and Pontamine Sky Blue, is a synthetic organic compound classified as a direct dye and an azo dye. ontosight.aiwikipedia.orgdawnscientific.com Its chemical formula is C₃₄H₂₄N₆Na₄O₁₆S₄. worlddyevariety.comdawnscientific.comchemscene.com The structure of this compound features a biphenyl (B1667301) group linked by two azo groups to two naphthalene (B1677914) rings, which also contain sulfonic acid and amino groups. ontosight.ai This specific arrangement of atoms is responsible for its characteristic blue color. ontosight.ai
Historically, the primary application of this compound has been in the textile industry for dyeing materials with a high cellulose (B213188) content, such as cotton and linen. ontosight.aiwikipedia.org It is valued for its vibrant blue hue and good fastness properties. ontosight.ai The dye is synthesized through the azo coupling of the diazotized derivative of o-dianisidine with 4-Amino-5-hydroxynaphthalene-1,3-disulfonic acid under alkaline conditions. worlddyevariety.comwikipedia.org Its nature as a tetrasodium (B8768297) salt renders it soluble in water. ontosight.aichemicalbook.com
The stability and strong coloration of this compound have made it a reliable choice for various industrial applications, including in the paper and cosmetics industries. ontosight.aichemimpex.com
Interdisciplinary Relevance of this compound in Current Academic Inquiry
Beyond its industrial use as a dye, this compound has emerged as a valuable tool in diverse areas of academic and scientific research. chemimpex.commoleculardepot.com Its applications extend from biological staining to neuroscience and drug discovery. chemimpex.comcaymanchem.com
In biological research, this compound is widely used as a counterstain in histology and fluorescence microscopy. dawnscientific.com Its ability to reduce background autofluorescence enhances the clarity of microscopic images, allowing for better visualization of cellular structures. dawnscientific.comcaymanchem.com This property is particularly useful in immunofluorescence histochemistry. dawnscientific.com
Recent studies have highlighted the diverse biological activities of this compound. It has been identified as a competitive inhibitor of vesicular glutamate (B1630785) transporters (vGLUTs), which play a crucial role in neurotransmission. caymanchem.com Specifically, it inhibits the uptake of glutamate into synaptic vesicles. chemicalbook.comcaymanchem.com This inhibitory action has prompted research into its potential effects on neurological processes and conditions. moleculardepot.comcaymanchem.com
Furthermore, research has indicated that this compound exhibits anti-inflammatory properties. It has been shown to inhibit the macrophage migration inhibitory factor (MIF), a cytokine involved in inflammatory responses. moleculardepot.com Studies have explored its effects on conditions such as inflammatory pain and neuroinflammation. caymanchem.com
The compound has also been investigated for its role in inhibiting the aggregation of certain proteins associated with neurodegenerative diseases, such as α-synuclein. moleculardepot.com Additionally, it has been identified as a molecule that can disrupt the binding of amyloid-β to the prion protein, a process implicated in Alzheimer's disease.
The expanding research applications of this compound underscore its interdisciplinary significance, bridging chemistry, biology, and medicine.
Chemical and Physical Properties
| Property | Value |
| Synonyms | Direct Blue 1, Pontamine Sky Blue, C.I. 24410, CSB6B |
| CAS Number | 2610-05-1 |
| Molecular Formula | C₃₄H₂₄N₆Na₄O₁₆S₄ |
| Molecular Weight | 992.8 g/mol |
| Appearance | Blue powder or crystals |
| Solubility | Soluble in water |
| Absorbance Peak (λmax) | 319, 608 nm |
Research Applications and Findings
| Area of Research | Key Findings |
| Neuroscience | Potent and competitive inhibitor of vesicular glutamate transporters (vGLUTs), specifically VGLUT1. caymanchem.com |
| Inhibits glutamate uptake by synaptic vesicles. caymanchem.com | |
| Attenuates methamphetamine-induced hyperactivity and behavioral sensitization in mice. moleculardepot.com | |
| Exhibits antinociceptive effects in models of inflammatory pain. caymanchem.com | |
| Inflammation | Inhibits macrophage migration inhibitory factor (MIF). moleculardepot.com |
| Suppresses osteoclastogenesis and promotes osteogenesis. moleculardepot.com | |
| Prevents β-amyloid-associated neuroinflammation. | |
| Protein Aggregation | Inhibits the aggregation and propagation of α-synuclein. moleculardepot.com |
| Disrupts the binding of amyloid-β to the prion protein. | |
| Virology | Inhibits sodium/taurocholate cotransporting polypeptide (NTCP), reducing hepatitis B and D virus infection in cell models. caymanchem.com |
| Histology | Used as a counterstain to reduce background autofluorescence in fluorescence and immunofluorescence histochemistry. dawnscientific.com |
Properties
Molecular Formula |
C34H24N6Na4O16S4 |
|---|---|
Molecular Weight |
992.79 |
Synonyms |
6,6/'-[(3,3-Dimethoxy[1,1/'-biphenyl]-4,4/'-diyl)bis(azo)]bis[4-amino-5-hydroxy-1,3-napthalenedisulphonic acid] tetrasodium salt |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Structural Derivatization
Established Synthetic Pathways for Chicago Sky Blue 6B Synthesis
This compound is a symmetrical bis-azo dye. Its synthesis is a classic example of diazo coupling, a fundamental reaction in the production of azo dyes. The established industrial synthesis involves a two-step process:
Diazotization of o-dianisidine: The synthesis begins with the diazotization of 3,3'-dimethoxybenzidine (B85612) (also known as o-dianisidine). In this reaction, the two primary aromatic amine groups on the o-dianisidine molecule are converted into diazonium salts. This is typically achieved by treating the o-dianisidine with sodium nitrite (B80452) in an acidic medium, such as hydrochloric acid, at low temperatures (0-5 °C) to ensure the stability of the resulting bis-diazonium salt.
Azo Coupling: The resulting tetrazotized o-dianisidine is then coupled with two equivalents of a coupling agent. For this compound, the coupling component is 4-amino-5-hydroxynaphthalene-1,3-disulfonic acid (also known as H acid). This reaction is carried out under alkaline conditions. The alkaline environment is crucial as it activates the H acid for electrophilic substitution by the diazonium salt, leading to the formation of the two azo (-N=N-) linkages that bridge the central biphenyl (B1667301) core to the two naphthalene (B1677914) units.
The final product is the tetrasodium (B8768297) salt of 6,6'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[4-amino-5-hydroxy-1,3-naphthalenedisulfonic acid]. The presence of four sulfonic acid groups renders the molecule highly soluble in water, a key property for its original application as a direct dye for cellulosic fibers like cotton.
| Starting Material | Reagent | Intermediate/Product | Reaction Type |
| 3,3'-Dimethoxybenzidine (o-dianisidine) | Sodium nitrite, Hydrochloric acid | Tetrazotized o-dianisidine | Diazotization |
| Tetrazotized o-dianisidine | 4-Amino-5-hydroxynaphthalene-1,3-disulfonic acid (H acid) | This compound | Azo Coupling |
Rational Design and Synthesis of this compound Derivatives and Analogs
The diverse biological activities of this compound have spurred efforts to design and synthesize derivatives and analogs with improved potency, selectivity, or different pharmacological profiles. The core structure of this compound, with its planar aromatic systems and specific placement of functional groups, serves as a template for these new molecules.
One area of focus has been the development of inhibitors for neurotransmitter transporters. Researchers have designed and synthesized a series of small azo-dyes as potent inhibitors of Vesicular Glutamate (B1630785) Transporters (VGLUTs), using the this compound scaffold as a starting point. This rational design approach involves modifying the peripheral groups of the dye to enhance its interaction with the target protein.
Another strategy involves creating analogs based on similar structural templates. For instance, research into anti-prion agents has explored compounds related to Congo Red, which shares structural similarities with this compound. uniroma1.it These efforts have led to the synthesis of molecules based on templates like N-benzylidenebenzhydrazide, aiming to mimic the key structural features responsible for biological activity while potentially improving properties like brain penetrability by replacing sulfonic acid groups with carboxyl groups. uniroma1.it
The goal of these synthetic efforts is often to dissociate the multiple activities of the parent compound or to enhance a specific desired effect. For example, by systematically altering the substituents on the aromatic rings, chemists can fine-tune the molecule's electronic properties, size, and hydrogen-bonding capabilities to optimize its binding to a specific biological target, such as the Rad51 protein involved in DNA repair or the macrophage migration inhibitory factor (MIF). core.ac.uknih.gov
Structure-Activity Relationship (SAR) Studies of Modified this compound Structures
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of this compound and its analogs correlates with their biological activity. These studies provide insights that guide the rational design of new, more effective compounds.
SAR studies have revealed several key structural requirements for the biological activities of this compound and related azo dyes:
Aromatic Systems: For anti-prion activity, both the terminal aromatic systems and the planarity of the central aromatic system have been identified as essential. uniroma1.it Molecules lacking these features, such as Orange G, were found to be inactive. uniroma1.it
Symmetry and Linkages: The symmetrical nature of the molecule and the presence of the azo linkages are often critical. The azo groups help to maintain the planarity and spacing of the aromatic rings, which is vital for binding to targets like amyloid proteins or enzymes.
Functional Groups: The nature and position of substituents on the aromatic rings significantly influence activity. For example, in a study exploring cardiomyocyte proliferation, minor structural changes in analogs of this compound were shown to dramatically affect their ability to induce cell division. researchgate.net One analog, R3, possessed a small structural modification that hindered its proliferative activity, while others (S9 and S4) showed activity similar to the parent compound. researchgate.net
Inhibition of Rad51: SAR analysis of compounds with structural homology to this compound was performed to understand its potent inhibitory effect on the Rad51 protein. nih.govnih.gov The study found that the inhibition was sensitive to modifications, suggesting specific interactions between the molecule and the Rad51 nucleofilament. nih.gov However, the tested analogs did not show improvement relative to this compound itself. nih.gov
These studies highlight that the biological effects of this compound are highly sensitive to its specific three-dimensional structure and the arrangement of its functional groups.
| Compound/Analog | Structural Modification/Feature | Observed Activity/Finding | Research Context |
| This compound | Parent Compound | Potent inhibitor of Rad51 (IC₅₀ = 400 nM). nih.gov | DNA Repair Inhibition |
| Analog R3 | Small structural change from this compound | Hindered ability to induce cardiomyocyte proliferation. researchgate.net | Heart Repair |
| Analogs S4 & S9 | Structural similarity to this compound | Increased cardiomyocyte number, similar to parent compound. researchgate.net | Heart Repair |
| Orange G | Lacks one terminal aromatic system | Inactive as an anti-prion agent. uniroma1.it | Anti-prion Activity |
| Chrysamine G | Carboxyl groups instead of sulfonic groups | Activity comparable to Congo Red for anti-prion effects. uniroma1.it | Anti-prion Activity |
Comprehensive Spectroscopic and Analytical Characterization
Ultraviolet-Visible Absorption Spectroscopy in Solution and Aggregate States
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a primary technique for studying Chicago Sky Blue 6B, particularly its aggregation phenomena in different environments.
In aqueous solutions, this compound exhibits a prominent broad absorption band in the longer wavelength region, typically between 450 and 750 nm, and another significant band in the high-energy region of 275-350 nm. arxiv.org The main absorption peak in a dilute aqueous solution (e.g., 10⁻⁵ M) is observed at approximately 618 nm. arxiv.orgnih.govnih.gov This peak is characteristic of the monomeric form of the dye. A weaker shoulder can also be observed around 400 nm in solution. arxiv.org
The aggregation of this compound is highly dependent on its concentration and the surrounding medium. As the concentration of the dye in an aqueous solution increases, changes in the absorption spectra, such as flattening and the emergence of a second peak, indicate the formation of aggregates. researchgate.net This aggregation is also influenced by the pH of the solution. researchgate.net
When this compound is incorporated into layer-by-layer (LbL) self-assembled films with a polycation like poly(allylamine hydrochloride) (PAH), the UV-Vis spectra confirm the successful inclusion of the dye molecules and the formation of aggregates. arxiv.org In these films, the intense broad band in the 450-750 nm region persists, demonstrating the presence of the dye. arxiv.org The study of these films at different layer numbers reveals insights into the assembly process. arxiv.org
The environment significantly affects the absorption spectrum. For instance, when adsorbed onto cellulose (B213188) surfaces, the UV-Vis spectra suggest that the dye experiences an apolar environment. researchgate.net
Table 1: UV-Vis Absorption Maxima of this compound in Different States
| State/Medium | Wavelength Range (nm) | Absorption Maximum (λmax) (nm) |
| Aqueous Solution (10⁻⁵ M) | 450-750 | 618 |
| Microcrystal | 450-750 | Not specified |
| 1-Bilayer PAH-CSB LbL Film | 450-750 | Not specified |
Vibrational Spectroscopic Techniques (FTIR, Raman) for Molecular Structure Elucidation
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular structure and interactions of this compound.
FTIR spectroscopy has been used to confirm the incorporation of this compound into LbL films and to demonstrate the electrostatic interactions between the anionic dye and the polycationic polymer. arxiv.org These studies support the view that molecular aggregation occurs within these films. arxiv.org
Resonance Raman spectroscopy, in conjunction with other techniques, has been instrumental in determining that this compound exists predominantly in the hydrazone tautomeric form across various media, including solutions and when adsorbed on cellulose surfaces. researchgate.net While the fundamental structure remains the same, distinct changes in the Raman spectra indicate that the dye's environment influences its molecular interactions. researchgate.net In dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) solutions, the dye is present as an internally hydrogen-bonded monomer. researchgate.net In aqueous solutions at low concentrations, subtle shifts in the Raman spectra are attributed to external hydrogen bonding with water molecules. researchgate.net When adsorbed on cellophane and cotton, the Raman spectra indicate hydrogen bonding with the cellulose substrate. researchgate.net
Table 2: Summary of Vibrational Spectroscopy Findings for this compound
| Technique | Medium | Key Findings |
| FTIR | LbL films with PAH | Confirms dye incorporation and electrostatic interactions leading to aggregation. |
| Raman | DMF/DMSO solutions | Dye exists as an internally hydrogen-bonded monomer in the hydrazone tautomer form. |
| Raman | Aqueous solution (low conc.) | Dye is a monomer with external hydrogen bonding to water. |
| Raman | Cellophane/Cotton | Dye is a monomer with hydrogen bonding to cellulose. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Intermolecular Interactions and Tautomeric Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the tautomeric state and intermolecular interactions of this compound at the atomic level.
Studies utilizing NMR have provided strong evidence that this compound exists as the hydrazone tautomer in various media. researchgate.net This finding is consistent with results from Raman spectroscopy. researchgate.net
¹H-¹⁵N heteronuclear single-quantum coherence (HSQC) NMR experiments have been employed to study the interaction of this compound with other molecules, such as the protein α-synuclein. nih.gov By monitoring the chemical shift perturbations in the NMR spectra upon the addition of the dye, specific binding sites can be identified. nih.gov For instance, such experiments have shown that this compound directly binds to the N-terminus of α-synuclein. nih.gov The combined ¹H/¹⁵N chemical shift perturbation is calculated to quantify the extent of interaction at each residue of the protein. nih.gov
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Component Separation
High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for assessing the purity of this compound and for separating it from other components.
A specialized HPLC method utilizing Bridge Ion Separation Technology (BIST™) has been developed for the analysis of this compound. sielc.com This method allows for the retention and separation of the dye on a negatively-charged, cation-exchange BIST™ A+ column. sielc.com The key to this separation is the use of a multi-charged positive buffer, such as N,N,N',N'-Tetramethyl-1,3-propanediamine (TMDAP), which acts as a bridge between the negatively-charged dye anions and the negatively-charged column surface. sielc.com A mobile phase with a high organic solvent content, like acetonitrile (B52724) (MeCN), is used to minimize the solvation layer around the charged analytes. sielc.com
This HPLC method demonstrates high selectivity and produces good peak shapes, enabling the separation of this compound from other sulfonated dyes like Brilliant Black BN, even though they have the same charge. sielc.com The slight differences in their molecular structures and charge distributions are sufficient for effective separation. sielc.com This method is compatible with various detectors, including Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), and Mass Spectrometry (LC-MS). sielc.com
Table 3: HPLC Method Parameters for this compound Analysis
| Parameter | Specification |
| Column | BIST™ A+, 4.6x150 mm, 5µm, 100A |
| Mobile Phase | Gradient MeCN |
| Separation Mode | Bridge Ion Separation Technology (BIST™) |
| Detection | ELSD, CAD, LC-MS compatible |
Electron and Optical Microscopy for Film Morphology and Aggregation Characterization
Electron and optical microscopy techniques are employed to visualize the morphology of this compound films and to provide direct evidence of aggregation.
Scanning Electron Microscopy (SEM) has been used to examine the surface of layer-by-layer (LbL) films of this compound and poly(allylamine hydrochloride) (PAH). arxiv.org High-resolution SEM images of these films reveal the formation of nanodimensional aggregates of the dye-polymer complex, characterized by sharp and distinct edges. arxiv.org This provides compelling visual confirmation of the aggregation that is inferred from spectroscopic data. arxiv.org
Transmission Electron Microscopy (TEM) can also be used to characterize the size and shape of aggregated particles. For instance, in some preparations, aggregated, spherically shaped particles with sizes ranging from 30 to 114 nm have been observed. mdpi.com
Chiroptical Spectroscopy for Conformational Studies (e.g., Circular Dichroism)
Information on the specific application of chiroptical spectroscopy, such as Circular Dichroism (CD), for the conformational studies of this compound was not available in the provided search results.
Mass Spectrometry (LC-MS) for Compound Identification and Impurity Analysis
Mass Spectrometry (MS), particularly when coupled with High-Performance Liquid Chromatography (LC-MS), is a powerful technique for the definitive identification of this compound and the analysis of any impurities.
The HPLC methods developed for this compound are compatible with mass spectrometry detection. sielc.com This allows for the molecular weight of the eluting compounds to be determined, confirming the identity of the main dye component and aiding in the characterization of any related substances or degradation products. The use of LC-MS is critical for ensuring the purity of the compound, which is essential for its use in sensitive applications.
Molecular Interaction Mechanisms and Mechanistic Investigations
Supramolecular Chemistry and Self-Assembly of Chicago Sky Blue 6B
The unique structural characteristics of this compound (CSB6B) facilitate its participation in complex supramolecular assemblies. These non-covalent interactions are pivotal to its behavior in both artificial and biological systems.
In aqueous solutions, this compound exhibits a strong tendency to form aggregates, a phenomenon driven by intermolecular forces. researchgate.net Spectroscopic studies, including UV-visible absorption, NMR, and resonance Raman spectroscopy, have revealed that the dye molecules interact through π-stacking at the central biphenyl (B1667301) group. researchgate.net This aggregation is concentration-dependent, with dimerization being a prominent feature. researchgate.net The dimerization constant in aqueous solution is significant, indicating a strong propensity for self-association. researchgate.net Factors such as ionic strength can further promote aggregation, leading to the formation of higher-order structures like trimers. researchgate.net The driving force for this dimerization is primarily enthalpic. researchgate.net
In the solid state, such as when incorporated into thin films, CSB6B also forms nanocrystalline aggregates. worldscientific.comarxiv.org These aggregates are a consequence of the self-assembly process during film fabrication. worldscientific.comarxiv.org The formation of these aggregates can be observed through techniques like scanning electron microscopy. worldscientific.comarxiv.org
The charged nature of this compound, an anionic dye, allows for its use in the fabrication of ultrathin films through the electrostatic layer-by-layer (LbL) self-assembly technique. worldscientific.comarxiv.orgwordpress.comwordpress.com This method involves the alternate adsorption of the anionic CSB6B with a polycationic polymer, such as poly(allylamine hydrochloride) (PAH), onto a solid substrate. worldscientific.comarxiv.org The successful incorporation of CSB6B molecules into these multilayered films and the consequent formation of aggregates have been confirmed by UV-Vis and FTIR spectroscopy. worldscientific.comarxiv.org The electrostatic interaction between the dye and the polycation is a rapid process, with one bilayer film forming in approximately 15 minutes. worldscientific.com This technique offers a straightforward approach to creating well-organized molecular assemblies with controlled structures. wordpress.com
Molecular Aggregation Phenomena in Aqueous and Solid-State Systems
Biophysical Interactions with Macromolecules
This compound's ability to interact with biological macromolecules is central to its pharmacological activities. These interactions are often highly specific and can lead to significant modulation of protein function.
This compound has been identified as an inhibitor of several key proteins, exerting its effects through both competitive and allosteric mechanisms. biocrick.comtocris.comrndsystems.com Allosteric modulation, in particular, represents a sophisticated mechanism where the inhibitor binds to a site on the protein distinct from the active site, inducing a conformational change that alters the protein's activity. drugdiscoverytrends.combiorxiv.orgmdpi.com
This compound is a potent and competitive inhibitor of vesicular glutamate (B1630785) transporters (VGLUTs). biocrick.comcaymanchem.comepa.govmedchemexpress.comdawnscientific.com These transporters are responsible for the uptake of the neurotransmitter glutamate into synaptic vesicles. biocrick.comtocris.comrndsystems.com Structurally related to glutamate, CSB6B competes with it for binding to VGLUTs, thereby inhibiting glutamate uptake. biocrick.comepa.gov This inhibition has been demonstrated in rat brain synaptic vesicles with a notable inhibitory constant (Ki). caymanchem.com The competitive nature of this inhibition underscores the structural similarities between CSB6B and the natural substrate of the transporter.
| Target Protein | Inhibition Mechanism | Ki Value | Reference |
| Vesicular Glutamate Transporters (VGLUTs) | Competitive | 0.19 µM (rat brain synaptic vesicles) | caymanchem.com |
Beyond its effects on VGLUTs, this compound acts as an allosteric inhibitor of macrophage migration inhibitory factor (MIF), a pro-inflammatory cytokine. biocrick.comtocris.comrndsystems.com CSB6B binds to a novel allosteric site on the MIF trimer, rather than the catalytic site targeted by many other inhibitors. biocrick.com This binding event involves interactions with residues from three different monomers on the protein surface, primarily through hydrophobic interactions stabilized by hydrogen bonds. biocrick.com By binding to this allosteric site, CSB6B effectively blocks the pro-inflammatory activities of MIF. biocrick.comtocris.comrndsystems.com
| Target Protein | Inhibition Mechanism | IC50 Value | Reference |
| Macrophage Migration Inhibitory Factor (MIF) | Allosteric | 0.81 µM | biocrick.comtocris.comrndsystems.com |
Inhibition of Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) Signaling Pathways
Interactions with Nucleic Acids and DNA Binding Properties
Research has indicated that this compound can interact with nucleic acids. While the specific mechanisms and consequences of these interactions are not as extensively studied as its protein interactions, some studies have explored its DNA binding properties. It has been suggested that, like other planar aromatic dye molecules, CSB may intercalate into the DNA double helix or bind to its grooves. The presence of multiple sulfonate groups gives the molecule a strong negative charge, which could influence its electrostatic interactions with the positively charged histone proteins associated with DNA in the nucleus. Further investigation is needed to fully elucidate the nature and biological significance of these interactions.
Interactions with Lipid Membranes and Biomimetic Systems
This compound's interactions with lipid membranes and biomimetic systems have been investigated, particularly in the context of its effects on protein aggregation at the membrane surface. mdpi.com Due to its highly polar and charged nature, with a predicted log D7.4 value of -5.14, CSB has a very low probability of inserting itself deep into the acyl chains of a lipid membrane. mdpi.com Studies using large unilamellar vesicles (LUVs) as model membranes have shown that CSB does not significantly perturb the membrane structure. mdpi.com However, its ability to modulate the aggregation of amyloidogenic proteins like alpha-synuclein (B15492655) suggests that its interactions in the vicinity of the membrane interface are crucial for its biological activity. nih.gov
Fundamental Chemical Reactivity and Tautomeric Equilibrium
This compound is an azo dye, and its chemical reactivity is characteristic of this class of compounds. The azo bonds (-N=N-) can be susceptible to reduction, which would lead to the cleavage of the molecule into aromatic amines. It is also an organic acid due to its multiple sulfonic acid groups. The molecule is stable under normal conditions but is incompatible with strong oxidizing agents. chemicalbook.comfishersci.com
The structure of this compound, with its hydroxyl and amino groups on the naphthalene (B1677914) rings adjacent to the azo linkages, allows for the existence of tautomeric forms. Tautomerism is the equilibrium between two or more interconverting constitutional isomers, in this case, likely involving the migration of a proton. The specific tautomeric equilibrium would be influenced by factors such as the pH and polarity of the solvent. This property could be significant for its binding to different biological targets, as different tautomers may present distinct three-dimensional shapes and hydrogen bonding patterns.
Computational Chemistry and Molecular Modeling Approaches
Computational chemistry and molecular modeling have become indispensable tools for elucidating the complex molecular interactions of dyes like this compound (CSB). These theoretical approaches provide insights at an atomic level, complementing experimental data and helping to predict the behavior of the molecule in various environments. By simulating molecular properties and dynamics, researchers can understand the fundamental forces driving the compound's electronic structure, reactivity, and binding processes.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of this compound, which in turn dictate its reactivity and interaction mechanisms. Methods such as ab initio calculations and semi-empirical approaches are used to solve the electronic Schrödinger equation, providing a detailed picture of electron distribution and energy levels. acs.org
Research in this area often employs quantum computational chemistry to investigate factors like the electrostatic potential (ESP) of the dye molecule. The minimum and maximum ESP values are crucial for predicting intermolecular forces, such as the attractive forces between the dye and a substrate. researchgate.net For instance, the analysis of a molecule's electrostatic distribution is a key factor in understanding its interaction and adsorption mechanisms. researchgate.net Theoretical calculations can determine key quantum chemical parameters that quantify reactivity. cumhuriyet.edu.tr While specific values for this compound are proprietary to individual research studies, the general parameters calculated are consistent across studies of similar azo dyes. cumhuriyet.edu.trresearchgate.net
Table 1: Key Quantum Chemical Parameters and Their Significance
| Parameter | Symbol | Significance |
|---|---|---|
| Highest Occupied Molecular Orbital (HOMO) Energy | EHOMO | Indicates the molecule's ability to donate electrons. A higher EHOMO suggests a greater tendency for electron donation. |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | ELUMO | Indicates the molecule's ability to accept electrons. A lower ELUMO suggests a greater tendency for electron acceptance. |
| Energy Gap | ΔE (ELUMO - EHOMO) | Relates to the chemical reactivity and stability of the molecule. A smaller gap generally implies higher reactivity. |
| Electronegativity | χ | Describes the atom's or molecule's ability to attract electrons. |
| Chemical Potential | µ | Related to the "escaping tendency" of electrons from an equilibrium system. |
| Global Hardness | η | Measures the resistance to change in the electron distribution or charge transfer. |
| Global Softness | S | The reciprocal of global hardness, indicating a higher propensity for chemical reactions. |
These calculations are foundational for understanding how this compound will behave in complex systems, guiding further investigations into its binding and aggregation.
Molecular Dynamics Simulations of Binding and Aggregation Processes
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. biorxiv.org For this compound, MD simulations provide critical insights into its binding with target molecules and its tendency to self-aggregate in solution. researchgate.net These simulations can model the complex, dynamic processes that are often difficult to capture with static experimental techniques. researchgate.net
One of the key behaviors of large, planar molecules like this compound in aqueous solutions is aggregation. Experimental studies have shown that CSB undergoes concentration-dependent dimerization and even trimerization. researchgate.net MD simulations can unravel the key interactions, such as π-stacking at the central biphenyl group, that drive this self-assembly process. researchgate.netresearchgate.net These simulations help visualize how individual dye molecules orient themselves to minimize repulsion between charged groups, such as the sulfonate groups, while maximizing favorable van der Waals and hydrophobic interactions. researchgate.net
Furthermore, MD simulations are instrumental in studying the binding of this compound to biological macromolecules. For example, CSB is known to inhibit the aggregation of α-synuclein, a process implicated in Parkinson's disease. researchgate.netnih.gov MD simulations can model the binding event, revealing how CSB docks to the protein, the specific residues involved in the interaction, and how this binding interferes with the protein's self-assembly. researchgate.netbiorxiv.org
Table 2: Applications of MD Simulations for this compound
| Process Investigated | Key Insights from MD Simulations |
|---|---|
| Self-Aggregation (Dimerization/Trimerization) | Elucidation of the preferred stacking geometry (e.g., head-to-tail).Identification of driving forces (π-stacking, hydrophobic interactions).Role of ionic strength and solvent in modulating aggregation. researchgate.netresearchgate.net |
| Binding to Biomolecules (e.g., α-synuclein) | Prediction of binding poses and affinity.Identification of key interacting residues on the target protein. researchgate.netUnderstanding the mechanism of aggregation inhibition. researchgate.netnih.gov |
| Interaction with Surfaces (e.g., Cellulose) | Modeling the competition between dye-dye and dye-surface interactions.Determining the orientation of adsorbed molecules. researchgate.net |
Density Functional Theory (DFT) Analysis of Interaction Sites
Density Functional Theory (DFT) is a class of quantum mechanical methods that has become a primary tool for investigating the electronic structure and reactivity of molecules like this compound. acs.org DFT is particularly effective for analyzing the specific sites on the molecule that are most likely to engage in interactions. researchgate.net
DFT calculations are used to generate Molecular Electrostatic Potential (MESP) maps. These maps visualize the electron density distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-deficient (positive potential, typically blue) regions. mdpi.com The electron-rich areas, often located around electronegative atoms like oxygen and nitrogen in the sulfonate and amino groups of CSB, represent nucleophilic sites prone to interacting with positive centers. Conversely, electron-deficient regions are electrophilic and susceptible to attack by nucleophiles.
In studies of CSB's adsorption onto various materials, DFT analysis helps to examine the chemical interaction sites between the dye (adsorbent) and the substrate (absorbent). researchgate.net For example, research on the adsorption of CSB by calixarene-based materials utilized DFT calculations at the B3LYP/LANL2DZ/6-311++G(d,p) level to understand the interaction mechanism. researchgate.net
Further analysis using tools like the Quantum Theory of Atoms in Molecules (QTAIM) can characterize the nature of the chemical bonds formed during an interaction (e.g., covalent, ionic, hydrogen bonds) based on the properties of the electron density at bond critical points. mdpi.com This allows for a precise determination of which parts of the this compound molecule—from the azo linkages to the naphthalene rings and their functional groups—are the primary drivers of its binding affinity and specificity. researchgate.netmdpi.com
Table 3: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| This compound | CSB |
| α-synuclein | - |
Diverse Research Applications and Methodological Advancements
Utilization as a Counterstain in Fluorescence and Immunofluorescence Histochemistry
A primary and well-established application of Chicago Sky Blue 6B is as a counterstain in fluorescence and immunofluorescence histochemistry. dawnscientific.comscientificlabs.co.ukselleckchem.comfishersci.com In these techniques, autofluorescence from tissues can obscure the specific signals from fluorescent probes, making interpretation difficult. CSB effectively quenches this non-specific background fluorescence, thereby enhancing the contrast and clarity of the target structures. dawnscientific.com This property is crucial for achieving accurate and reliable results in microscopic imaging. dawnscientific.com
The dye is highly soluble in water and is typically used in aqueous solutions. dawnscientific.comfishersci.com Its ability to provide consistent blue staining in neutral to acidic conditions makes it a valuable tool for researchers, improving the visibility of cells and tissues under examination. dawnscientific.com By minimizing background noise, CSB allows for more precise localization and identification of specific antigens or cellular components labeled with fluorophores. dawnscientific.comscientificlabs.co.uk
Biochemical Reagent for Neurotransmitter Transport and Receptor Studies
This compound has emerged as a significant tool in neurobiology, particularly in the study of neurotransmitter systems. It is recognized as a potent and efficient competitive inhibitor of vesicular glutamate (B1630785) transporters (VGLUTs). scientificlabs.co.uknih.govrndsystems.com VGLUTs are responsible for loading the neurotransmitter glutamate into synaptic vesicles, a critical step in glutamatergic neurotransmission. nih.gov
Research has shown that by inhibiting VGLUTs, CSB can modulate glutamate release. nih.govresearchgate.net This has been demonstrated in studies investigating conditions of excessive glutamate release, such as in cerebral ischemia. Pretreatment with CSB was found to reduce the extracellular concentration of glutamate, suggesting a neuroprotective effect. researchgate.net Furthermore, studies on methamphetamine-induced behaviors in mice have shown that CSB can attenuate hyperactivity and behavioral sensitization by inhibiting VGLUTs, highlighting the role of these transporters in drug addiction. nih.gov These findings suggest that VGLUTs, and by extension their inhibitors like CSB, may be valuable targets for therapeutic interventions in neurological disorders characterized by excitotoxicity and in substance abuse. nih.govnih.gov
Research Tool for Investigating Protein Misfolding and Aggregation Phenomena
The study of protein misfolding and aggregation is central to understanding a range of debilitating neurodegenerative diseases. bifi.esmdpi.com this compound has been identified as an inhibitor of the aggregation of specific proteins implicated in these disorders.
Notably, research has demonstrated that CSB can inhibit the fibrillation and cell-to-cell propagation of α-synuclein, the protein that forms the characteristic Lewy bodies in Parkinson's disease. nih.gov Studies have shown that CSB directly binds to the N-terminus of the α-synuclein protein, thereby preventing its aggregation in a concentration-dependent manner. nih.gov In animal models of synucleinopathy, administration of CSB was found to alleviate behavioral deficits and reduce neuropathological markers. nih.gov
Similarly, investigations into Alzheimer's disease pathology have identified CSB as a promising candidate for inhibiting the aggregation of the tau protein, which forms neurofibrillary tangles. It has also been reported to have anti-amyloidogenic activity. researchgate.net These findings underscore the potential of CSB as a lead compound for the development of therapies targeting the root cause of these proteinopathies.
| Protein Target | Disease Association | Observed Effect of CSB | Mechanism of Action |
|---|---|---|---|
| α-synuclein | Parkinson's Disease | Inhibits fibrillation and cell-to-cell propagation. nih.gov | Directly binds to the N-terminus of α-synuclein. nih.gov |
| Tau | Alzheimer's Disease | Inhibits aggregation. | Not fully elucidated. |
Applications in Materials Science for Functional Film Development and Assemblies
In the field of materials science, the electrostatic properties of this compound have been harnessed to create functional thin films. The layer-by-layer (LbL) self-assembly technique has been used to fabricate multilayer films by alternately adsorbing the anionic CSB dye and a polycation, such as poly(allylamine hydrochloride) (PAH). arxiv.org
Spectroscopic and microscopic analyses have confirmed the successful incorporation of CSB molecules into these LbL films, where they form nano-crystalline aggregates. arxiv.org This method allows for the construction of well-structured supramolecular assemblies with tailored properties on a nanometer scale. arxiv.org The strong electrostatic interaction between the sulphonate groups of the CSB dye and the cationic polymer is the driving force for the film formation. arxiv.orgresearchgate.net Such films have potential applications in various fields, leveraging the optical and electronic properties of the organized dye aggregates.
Analytical Applications in Environmental Monitoring of Dyes
The widespread use of synthetic dyes like this compound in industries such as textiles has raised environmental concerns. chemimpex.comresearchgate.net Consequently, there is a need for effective analytical methods to monitor their presence in water and effluents.
This compound itself is used as a model organic contaminant in studies evaluating the efficacy of various remediation techniques. researchgate.net For instance, its degradation by enzymes like laccase and its adsorption onto different materials are actively researched to develop methods for treating dye-polluted water. researchgate.net Furthermore, analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed for the determination of aromatic amines that can be formed from the breakdown of azo dyes like CSB in textiles, ensuring product safety. researchgate.net CSB is also used in assessing water quality, where its color can serve as an indicator for the presence of certain pollutants through colorimetric analysis. chemimpex.comchemimpex.com
Methodological Advancements in Rapid Diagnostic Research (e.g., Fungal and Demodex Visualization)
Recent advancements have highlighted the utility of this compound in developing rapid and user-friendly diagnostic methods. Its properties as a contrast stain have been adapted for the quick identification of pathogens in clinical samples.
CSB has been successfully used as a novel contrast stain for the rapid diagnosis of fungal infections like pityriasis versicolor and dermatophytoses. science.govresearchgate.net When combined with a clearing agent like potassium hydroxide (B78521) (KOH), the CSB stain highlights fungal elements in blue against a contrasting background, making them easier to visualize than with KOH alone. science.govresearchgate.net Studies have shown that CSB staining can be more sensitive and accurate than conventional methods for diagnosing onychomycosis and other fungal conditions. researchgate.net
This application has been extended to the visualization of Demodex mites, which are associated with blepharitis. A CSB-containing gel has been shown to significantly improve the detection and quantification of Demodex mites on eyelashes under a microscope, proving beneficial for both diagnosis and monitoring treatment response. nih.govresearchgate.net The enhanced contrast provided by the CSB gel allows even untrained investigators to more accurately count the mites. nih.gov
| Investigator Type | Method | Median Demodex Count (IQR) | Statistical Significance (p-value) |
|---|---|---|---|
| Experienced | Before CSB Gel | 1.0 (0.0–1.0) nih.gov | < 0.001 nih.gov |
| After CSB Gel | 2.5 (2.0–3.0) nih.gov | ||
| Untrained | Before CSB Gel | 1.0 (0.0–1.0) nih.gov | < 0.001 nih.gov |
| After CSB Gel | 2.0 (1.0–3.0) nih.gov |
Development of Chemosensors and Biosensors Based on this compound Interactions
The development of chemosensors and biosensors is a rapidly advancing field of analytical science. nih.govgrafiati.com These devices utilize specific recognition elements combined with a transducer to detect target analytes. While direct development of sensors based on CSB is an emerging area, the principles of its interactions can be applied.
The specific binding interactions of this compound with biological molecules, such as the α-synuclein protein, suggest its potential use as a recognition element in biosensor design. nih.gov For example, a sensor could be developed where the binding of the target analyte to immobilized CSB or a CSB-like molecule produces a measurable signal (e.g., optical or electrochemical). The interaction of CSB with polycations in layer-by-layer assemblies also provides a platform for sensor construction. arxiv.org The incorporation of CSB into various matrices, like electrospun fibers or Langmuir-Blodgett films, allows for the controlled release and interaction of the dye, which could be harnessed for sensing applications. researchgate.net The development of biosensors often relies on peptide-metal ion interactions, and the principles learned from studying how molecules like CSB interact with proteins can inform the design of novel peptide-based sensors. mdpi.com
Environmental Chemistry and Remediation Research
Adsorption Studies for Removal from Aqueous Environments
The removal of Chicago Sky Blue 6B from water sources through adsorption has been a key area of research, involving the development of novel adsorbent materials and the study of the underlying chemical and physical principles governing the process.
Design and Synthesis of Novel Adsorbent Materials for this compound
Researchers have engineered a variety of materials to effectively adsorb this compound from water. These include:
Calixarene-Based Adsorbents: Calixarenes, a class of macrocyclic compounds, have been functionalized and coated onto surfaces to create effective adsorbents. For instance, pyrrolidinomethylcalix arene coated on a silica (B1680970) surface (PCS) has demonstrated efficient removal of the dye. researchgate.netlvb.lttandfonline.com The interaction is primarily driven by electrostatic forces between the adsorbent and the dye molecule. researchgate.net Another study utilized Fe3O4 nanoparticles fabricated with carboxylic-substituted calix arene, which showed a high adsorption capacity for this compound through a chemical ion exchange mechanism. acs.org
Metal-Organic Frameworks (MOFs): A novel zinc-based metal-organic framework (ABim-Zn-MOF) has been synthesized and has shown excellent adsorption capacity for this compound. researchgate.net Similarly, a cobalt-based MOF has also been reported for the adsorption of this dye. iwaponline.com
Nanoparticles: Mixed oxide nanoparticles, such as CuAl2O4 and ZnAl2O4, have been synthesized and successfully applied for the adsorptive removal of this compound. curresweb.comcurresweb.com These materials offer a large surface area for adsorption.
Bio-based Adsorbents: Potato peel-based magnetic materials (Fe3O4−PP) have been investigated as a low-cost and effective adsorbent for this compound, with the adsorption data fitting well with the Langmuir adsorption isotherm. aip.org
Kinetic and Thermodynamic Modeling of Adsorption Processes
Understanding the kinetics and thermodynamics of adsorption is crucial for optimizing the removal process.
Kinetic Models: The adsorption of this compound onto various adsorbents predominantly follows the pseudo-second-order kinetic model. researchgate.netacs.orgcurresweb.comcurresweb.comaip.org This indicates that the rate-limiting step is chemisorption, involving valence forces through sharing or exchange of electrons between the adsorbent and the dye. curresweb.com The adsorption process is often rapid, with equilibrium being reached within a short period, for example, within 60 minutes for CuAl2O4 nanoparticles. curresweb.com
Thermodynamic Parameters: Thermodynamic studies reveal important information about the nature of the adsorption process.
For CuAl2O4 nanoparticles, the positive enthalpy change (ΔH) of 55.11 kJ/mol indicates that the adsorption is endothermic. curresweb.com The negative Gibbs free energy (ΔG) values at different temperatures confirm the spontaneous nature of the adsorption. curresweb.com The positive entropy change (ΔS) suggests increased randomness at the solid-solution interface during adsorption. curresweb.com
Conversely, the adsorption onto pyrrolidinomethylcalix arene-coated silica was found to be exothermic. lvb.lttandfonline.com
For ZnAl2O4 nanocrystals, a negative ΔH° value indicated an exothermic and spontaneous adsorption process. curresweb.com
Photocatalytic Degradation of this compound in Water
Photocatalysis offers a promising method for the complete mineralization of this compound into less harmful substances.
Evaluation of Photocatalyst Systems and Degradation Efficiency
Various photocatalyst systems have been investigated for their effectiveness in degrading this compound.
Titanium Dioxide (TiO2): TiO2 thin films have been shown to be effective in the photocatalytic degradation of this compound under visible light irradiation, leading to the complete mineralization of the dye. biocrick.comresearchgate.netnih.gov The process results in a decrease in chemical oxygen demand (COD) and an increase in conductivity, suggesting the formation of inorganic ions like NO3- and SO42-. nih.gov The rate of degradation is influenced by factors such as pH, with lower pH values leading to an increased rate of color disappearance. nih.gov Irradiating TiO2 with an e-beam has been shown to slightly improve the photodegradation rate constant. researchgate.net
Cobalt Oxide (Co3O4): Mesoporous self-assembled Co3O4 with different shapes has been synthesized and used as an efficient visible light photocatalyst for the degradation of this compound. nih.gov Rod-like particles with a higher surface area exhibited higher photocatalytic performance, achieving up to 95% dye degradation. researchgate.net
Other Systems: Methylene Blue immobilized on Dowex-11 resin has also been explored as a photocatalyst for the degradation of this compound. tsijournals.com
Mechanistic Pathways of Photocatalytic Breakdown
The photocatalytic degradation of this compound involves the generation of highly reactive species.
The fundamental mechanism involves the photoexcitation of the semiconductor photocatalyst. researchgate.net Upon irradiation with light of sufficient energy, electrons are promoted from the valence band to the conduction band, creating electron-hole pairs. researchgate.netmdpi.com These charge carriers migrate to the photocatalyst surface and react with adsorbed water and oxygen to produce reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O2•−). mdpi.com
These highly oxidative radicals then attack the dye molecule. The azo bonds (–N=N–) are particularly susceptible to cleavage, which leads to the decolorization of the dye. researchgate.net The degradation proceeds through the formation of various intermediates, ultimately leading to the mineralization of the dye into simpler inorganic compounds like CO2, H2O, NO3-, and SO42-. nih.gov
Bioremediation Strategies for Enzymatic Degradation of this compound
Bioremediation utilizes biological systems, particularly enzymes, to break down pollutants like this compound.
Fungal enzymes, such as laccase from Pycnoporus cinnabarinus, have been shown to effectively degrade this dye. researchgate.netnih.gov The purified laccase initiates the destruction of the dye's chromophore, leading to the formation of intermediate products with significantly lower absorption intensities. researchgate.net The rate of this transformation is dependent on the concentration of the laccase enzyme. researchgate.net The proposed mechanism for the oxidative decomposition of this compound in the presence of laccase involves the formation of intermediates such as diazene (B1210634) derivatives and quinone. researchgate.net
Several fungal strains, including Aspergillus erythrocephalus and Cladosporium herbarum, have demonstrated the ability to decolorize azo dyes, suggesting their potential use as bioremediation agents. biotech-asia.org Additionally, bacteria isolated from paper mill sludge, such as Paenibacillus and Bacillus species, have shown the capability to decolorize Chicago Sky Blue. d-nb.info
Environmental Fate and Transport Mechanisms of Azo Dyes including this compound
The environmental fate and transport of azo dyes, including the disazo dye this compound, are governed by a complex interplay of their chemical structure, the physicochemical properties of the surrounding environment, and various biotic and abiotic processes. Due to their wide industrial use, these synthetic colorants can enter ecosystems, where their persistence and potential for transformation pose environmental concerns. ijrrjournal.comijrrjournal.comresearchgate.netijrar.org
Azo dyes are characterized by the presence of one or more azo bonds (-N=N-), which are central to their color. nih.gov Their environmental behavior is significantly influenced by their solubility, which can range from sparingly soluble to highly soluble in water. mst.dk Ionic azo dyes, like this compound, are generally water-soluble, which suggests they have the potential to be mobile in the environment. mst.dkfishersci.com However, their ionic nature also leads to adsorption through ion-exchange processes, which can limit their mobility in soil and sediment. mst.dk
The transport of azo dyes in the environment can occur through both aquatic and terrestrial pathways, potentially leading to their entry into the food chain. mdpi.com Their presence in water bodies can decrease the penetration of sunlight, thereby inhibiting photosynthesis and affecting aquatic plant growth. ijrrjournal.comijrar.org Furthermore, the breakdown of azo dyes can lead to the formation of aromatic amines, which are recognized as potentially carcinogenic compounds. ijrrjournal.comijrrjournal.comresearchgate.net
Several key mechanisms dictate the environmental fate of azo dyes:
Sorption: The tendency of azo dyes to attach to solid particles like soil and sediment is a major factor in their environmental distribution. mst.dkcanada.ca This process is influenced by soil composition, pH, and the chemical properties of the dye itself. researchgate.netmdpi.com For instance, a higher clay content in soil can increase the sorption of some azo dyes. scielo.br The partitioning of the dye between the water column and sediment is a critical factor, with some studies indicating that a significant fraction of certain dyes can accumulate in the sediment. canada.ca The Freundlich and Langmuir isotherm models are often used to describe the adsorption behavior of azo dyes on soils. researchgate.net
Biodegradation: Under anaerobic conditions, microorganisms can cleave the azo bond, leading to the decolorization of the dye and the formation of aromatic amines. nih.govacs.org These amines may be further degraded under aerobic conditions. nih.gov The efficiency of biodegradation is dependent on the specific microorganisms present, the dye's structure, and environmental conditions such as pH and the availability of a carbon source. nih.gov Some fungi, like Pycnoporus cinnabarinus, have been shown to degrade this compound using enzymes like laccase. researchgate.net
Photodegradation: Azo dyes can absorb light in the visible and UV spectrum, which can lead to their degradation. mst.dk However, photolysis is not always a major degradation pathway for all azo dyes. mst.dk Studies on this compound have shown that its photodegradation can be influenced by the presence of other substances. For example, the presence of titanium dioxide thin films can promote the photocatalytic degradation of this compound under visible light irradiation, breaking it down into harmless intermediates. nih.gov The rate of this degradation is affected by factors such as pH and the initial concentration of the dye. nih.gov Another study found that the presence of zinc nitrate (B79036) and samarium nitrate can significantly increase the rate of photolysis of this compound. opticjourn.ru
Hydrolysis: While hydrolysis is a significant degradation pathway for reactive dyes, which form covalent bonds with fibers, it is generally a very slow process for most other azo dyes. mst.dkkoreascience.kr
The bioaccumulation potential of azo dyes is also a consideration. For Chicago Sky Blue 1, an estimated bioconcentration factor (BCF) value of 2 was calculated, suggesting that its bioaccumulation in aquatic organisms is not a significant fate process. nih.gov
Interactive Data Table: Factors Influencing Azo Dye Degradation
| Degradation Process | Influencing Factors | Effect on this compound |
| Photocatalytic Degradation | pH, Initial Dye Concentration | Lower pH increases the rate of color disappearance. Higher concentrations require longer degradation times. nih.gov |
| Photolysis | Presence of Nitrates | The presence of zinc nitrate and samarium nitrate significantly increases the rate of photolysis. opticjourn.ru |
| Biodegradation (Fungal) | Enzyme (Laccase) Concentration | Increasing concentrations of laccase from Pycnoporus cinnabarinus increases the rate of dye transformation. researchgate.net |
Interactive Data Table: Removal Efficiency of Dyes via Photocatalysis
| Dye | Removal Efficiency (%) |
| Methylene blue | 90.3 |
| Methyl orange | 98.5 |
| Indigo carmine | 92.4 |
| This compound | 60.3 |
| Mixed Dyes | 70.1 |
| Data from a study on photodegradation using immobilized titanium dioxide illuminated by fluorescent lamps. nih.gov |
Future Perspectives and Emerging Research Frontiers
Innovations in Synthesis and Advanced Analog Design for Targeted Applications
The foundational synthesis of Chicago Sky Blue 6B (CSB), also known as Direct Blue 1, involves the diazotization of 3,3'-dimethoxybenzidine (B85612) followed by coupling with 4-amino-5-hydroxynaphthalene-1,3-disulfonic acid (Chicago acid). nih.gov This traditional method, while effective for producing the dye for textile and staining purposes, is undergoing re-evaluation. Modern research is focused on developing more efficient and targeted synthetic strategies. Innovations in this area are driven by the need to create advanced analogs of CSB with enhanced biological activity and specificity for a range of therapeutic and diagnostic applications.
One area of innovation is the modification of the core structure to improve drug-like properties. For instance, research has shown that modifications to the N-terminal region of α-synuclein, a protein implicated in Parkinson's disease, can significantly affect its aggregation and membrane binding. nih.gov This suggests that designing CSB analogs that specifically interact with this region could lead to more potent inhibitors of α-synuclein aggregation. nih.gov Such modifications might involve altering the substituent groups on the biphenyl (B1667301) or naphthalene (B1677914) rings to enhance binding affinity and selectivity for specific protein targets. The goal is to create derivatives that retain the beneficial inhibitory properties of CSB while improving their bioavailability and ability to cross the blood-brain barrier, which are crucial for treating neurodegenerative diseases. nih.govnih.gov
Furthermore, the development of direct dyes like CSB was a significant step in textile chemistry as they could directly dye cotton without a mordant. This inherent ability to bind to substrates is being leveraged in the design of new analogs. By understanding the structure-activity relationships that govern its binding to various biological molecules, researchers can systematically design new compounds. For example, CSB has been identified as a competitive inhibitor of vesicular glutamate (B1630785) uptake. biocrick.comdawnscientific.com Advanced analog design could lead to compounds with even greater potency and specificity for vesicular glutamate transporters (VGLUTs), offering potential therapeutic avenues for conditions involving glutamate excitotoxicity. nih.govnih.gov
The synthesis of novel derivatives, such as amino-substituted p-tert-butylcalix cumhuriyet.edu.trarene, has also been explored for applications like the removal of CSB from aqueous solutions. researchgate.net This highlights a parallel field of innovation focused on creating molecules that can interact with and manage CSB in environmental contexts.
Integration into High-Throughput Screening Platforms for Novel Biological Probes
This compound has been successfully identified as a hit in several high-throughput screening (HTS) campaigns, demonstrating its potential as a scaffold for developing novel biological probes. biocrick.comnih.govrcsb.org HTS allows for the rapid testing of large compound libraries against biological targets, and CSB's success in these screens has paved the way for its integration into more advanced screening platforms.
One notable example is the use of an automated HTS system to identify small molecules that induce cardiomyocyte proliferation. nih.gov In this screen, CSB was found to promote heart repair after myocardial infarction in mice, not by inducing cardiomyocyte proliferation in vivo, but by improving cardiomyocyte contractility and attenuating the inflammatory response. nih.gov This discovery was made possible by a system that could monitor changes in cardiomyocyte numbers in 384-well plates using automated microscopy. nih.gov
Fluorescence-based HTS assays have also been instrumental. A screen of 1200 compounds using a nitrobenzoxadiazole (NBD)-labeled protein identified CSB as a ligand for the prion protein (PrPC), capable of inhibiting its binding to amyloid-beta (Aβ). unito.it This highlights the utility of fluorescent probes in HTS to identify inhibitors of protein-protein interactions. The effects of colored compounds like CSB on fluorescence polarization signals can be minimal up to certain concentrations, making this a viable screening method. researchgate.netresearchgate.net
Furthermore, CSB was identified as a novel allosteric inhibitor of macrophage migration inhibitory factor (MIF) through an HTS effort. biocrick.comrcsb.org This discovery has opened up avenues for developing new anti-inflammatory therapies. The integration of CSB and its analogs into diverse HTS platforms, including those that utilize fluorescence polarization, FRET (Förster resonance energy transfer), and cell-based assays, will likely lead to the discovery of new biological activities and therapeutic targets. unito.itresearchgate.netresearchgate.net The development of high-content screening (HCS) in conjunction with HTS allows for the simultaneous analysis of multiple cellular parameters, providing a more comprehensive understanding of a compound's effects.
Development of Advanced Analytical Techniques for Real-time Monitoring of Interactions
The study of this compound's interactions with biological targets necessitates the use and development of advanced analytical techniques capable of real-time monitoring. These methods are crucial for understanding the kinetics and mechanisms of binding, which is essential for drug development and the design of biological probes.
Fluorescence correlation spectroscopy (FCS) is one such powerful technique. unito.it FCS can monitor molecular motion and protein-protein interactions at the nanomolar level in small sample volumes, allowing for the real-time observation of processes like protein aggregation. unito.it This would be particularly useful for studying CSB's inhibitory effects on α-synuclein fibrillation. nih.gov
Another key technique is surface plasmon resonance (SPR), which allows for the label-free, real-time analysis of binding kinetics between an analyte in solution and a ligand immobilized on a sensor surface. While not explicitly detailed for CSB in the provided context, SPR is a standard tool for characterizing the interactions of small molecules with protein targets.
Electrochemical methods also offer potential for real-time monitoring. The electrochemical treatment of textile effluents containing azo dyes has been studied for discoloration and reduction of chemical oxygen demand (COD), demonstrating that electrochemical techniques can monitor the degradation of these compounds. researchgate.net This principle could be adapted to develop biosensors for detecting CSB and its interactions.
High-performance liquid chromatography (HPLC) methods have been developed for the analysis of Chicago Sky Blue. sielc.com A unique method using a negatively-charged cation-exchange column with a multi-charged positive buffer allows for the separation of CSB and its components, which is compatible with mass spectrometry for detailed analysis. sielc.com
Additionally, spectroscopic methods like UV-Vis absorption and Fourier-transform infrared (FTIR) spectroscopy have been used to study the incorporation and aggregation of CSB in self-assembled films, providing insights into its molecular interactions. arxiv.org The development of time-resolved versions of these spectroscopic techniques could provide dynamic information about CSB's binding processes.
Computational Predictive Modeling for New Compound Applications and Mechanism Elucidation
Computational predictive modeling is becoming an indispensable tool in chemical and biological research, and its application to this compound holds significant promise for discovering new applications and elucidating its mechanisms of action. These models can simulate interactions at the molecular level, predict biological activity, and guide the synthesis of new, more effective analogs.
Molecular docking studies, a key component of computational modeling, can predict the binding orientation and affinity of CSB and its analogs to specific protein targets. For example, computational studies have been used in conjunction with experimental work to understand the removal of CSB from water samples by adsorbents. cumhuriyet.edu.trresearchgate.net Similar approaches can be applied to biological targets to understand the structural basis for CSB's inhibitory effects on enzymes like macrophage migration inhibitory factor (MIF) or its interaction with proteins like α-synuclein. nih.govbiocrick.com
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are also highly relevant. These models correlate the chemical structure of a series of compounds with their biological activity or physical properties. By developing QSAR models for CSB and its analogs, researchers can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
Machine learning and fusion models are also being applied to predict complex phenomena, which could be adapted for CSB research. mdpi.com For instance, models could be trained on existing data to predict the potential of CSB-like molecules to inhibit specific enzymes or to have desirable pharmacokinetic properties.
Furthermore, computational models can help elucidate the mechanism of action. For example, understanding how CSB inhibits CaMKII signaling to improve cardiomyocyte contractility or how it attenuates the inflammatory response by inhibiting neutrophil and macrophage activation can be aided by molecular dynamics simulations. nih.gov These simulations can provide a dynamic view of the interactions between CSB and its targets, revealing conformational changes and key residues involved in binding. The integration of computational modeling with experimental techniques creates a powerful synergistic approach to accelerate the discovery and development of new applications for this compound.
Sustainable Chemical Processes for Synthesis and Environmental Management of this compound
The growing emphasis on green chemistry and environmental sustainability is driving research into more eco-friendly processes for the synthesis and management of chemicals like this compound. This includes developing cleaner synthetic routes and more effective methods for its removal from wastewater.
Innovations in the synthesis of CSB could involve replacing hazardous reagents and solvents with greener alternatives. The traditional diazotization process often uses harsh acidic conditions. Research into alternative methods, such as enzymatic synthesis or the use of solid acid catalysts, could lead to more sustainable production processes.
For environmental management, significant research has focused on the degradation and removal of CSB from industrial effluents. One promising approach is photocatalytic degradation. Studies have shown that titanium dioxide (TiO2) thin films can be used to mineralize CSB and other azo dyes into harmless intermediates and colorless products upon irradiation with visible light. researchgate.netnih.gov The rate of degradation is influenced by factors such as pH, temperature, and the initial concentration of the dye. nih.gov Research is ongoing to improve the efficiency of these photocatalysts, for example, by creating nanostructured materials with higher surface areas. researchgate.net
Bioremediation offers another sustainable solution. A wide variety of anaerobic bacteria have the ability to cleave the azo linkage in CSB, leading to its biodegradation. nih.gov The half-life of CSB in an anaerobic sediment/water mixture has been measured, though adsorption to sediment can affect this rate. nih.gov Fungi, such as Cerrena unicolor and Trametes versicolor, produce laccase enzymes that can also decolorize and degrade CSB. researchgate.netresearchgate.net The use of low-molecular-weight mediators can enhance the efficiency of these enzymes. researchgate.net
Adsorption is another widely studied method for removing CSB from water. Various adsorbents, including those based on modified silica (B1680970) and metal-organic frameworks (MOFs), have been developed and shown to be effective. researchgate.netresearchgate.netcurresweb.com Research in this area focuses on creating adsorbents with high capacity, selectivity, and reusability.
The development of these sustainable processes is crucial not only for mitigating the environmental impact of the textile and paper industries but also for ensuring the long-term viability of using compounds like this compound in various applications.
Q & A
Q. What are the critical physicochemical properties of CSB6B relevant to experimental design?
CSB6B (C₃₄H₂₄N₆Na₄O₁₆S₄) is a tetrasodium salt with a molecular weight of 992.8 g/mol. Key properties include:
- Solubility : 125 mg/mL in DMSO (125.91 mM) and 2.08 mg/mL in water (2.10 mM) for in vitro studies. For in vivo applications, formulations with PEG300, Tween80, or SBE-β-CD enhance solubility .
- Stability : Stable in aqueous solutions at neutral pH but degrades under strong acidic/alkaline conditions. Store powder at -20°C for long-term use .
- LogP : 10.18, indicating high hydrophobicity, which influences membrane permeability and cellular uptake .
Q. How does CSB6B function as a competitive inhibitor of vesicular glutamate transporters (VGLUTs)?
CSB6B binds to VGLUTs with a Kᵢ of 0.19 µM in rat brain synaptosomes, blocking glutamate uptake into synaptic vesicles without affecting plasma membrane transporters. This property makes it valuable for studying glutamatergic neurotransmission in neurological disorders .
Q. What safety protocols are essential when handling CSB6B?
CSB6B is classified as a Category 1B carcinogen (H350). Required precautions include:
- Use of PPE (gloves, lab coats, EN166-certified goggles).
- Work in a fume hood to avoid aerosol formation.
- Dispose of waste via approved facilities due to its environmental persistence (WGK Germany: 3) .
Advanced Research Questions
Q. How can researchers resolve contradictions in CSB6B’s reported inhibitory effects across different biological systems?
CSB6B exhibits dual roles:
- VGLUT inhibition at low concentrations (0.1 mM) .
- NTCP inhibition (IC₅₀ = 7.1 µM), reducing hepatitis B/D viral entry in HepaRG cells .
- CaMKP inhibition (IC₅₀ = 1–4.1 µM) with selectivity over PP2C and calcineurin . Resolution Strategy : Conduct dose-response assays across systems to identify concentration-dependent effects. Use siRNA knockdowns to isolate target-specific actions .
Q. What methodological approaches optimize CSB6B’s use as a counterstain in immunofluorescence?
CSB6B reduces autofluorescence in tissue sections by binding to anionic residues. Best practices include:
Q. How does CSB6B’s structural architecture influence its multifunctional bioactivity?
The biphenyl-azo-naphthalene core enables:
Q. What are the limitations of CSB6B in in vivo pain studies, and how can they be mitigated?
Intracerebroventricular CSB6B (0.5 µg) inhibits inflammatory pain in mice but lacks oral bioavailability due to poor gastrointestinal absorption.
- Solution : Use nanoparticle encapsulation (e.g., PLGA) to enhance bioavailability or pair with blood-brain barrier permeabilizers .
Data Contradiction Analysis
Q. Why do reported IC₅₀ values for NTCP inhibition vary between studies?
Discrepancies arise from:
- Cell models : HepaRG (IC₅₀ = 7.1 µM) vs. primary hepatocytes (higher IC₅₀ due to transporter redundancy).
- Assay conditions : Taurocholate uptake assays in sodium-free buffers underestimate NTCP affinity . Recommendation : Standardize protocols using HBV/HDV pseudoparticle entry assays for virology studies .
Methodological Resources
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Solubility Table :
Solvent Concentration (mg/mL) Use Case DMSO 125 In vitro assays 10% DMSO + PEG300 4.17 In vivo IP delivery -
Key Inhibitory Targets :
Target IC₅₀/EC₅₀ Application VGLUT 0.19 µM Neurotransmission studies NTCP 7.1 µM Antiviral research CaMKP 1 µM Kinase signaling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
